2-氨基-3-乙基戊酸

描述

Synthesis Analysis

The synthesis of 2-Amino-3-ethylpentanoic acid and its derivatives involves several chemical processes. For instance, the L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been synthesized through processes involving hydrolysis and decarboxylation steps. This synthesis pathway highlights the complexity and precision required in creating specific amino acid derivatives, which are crucial for further chemical and structural analysis (Shimohigashi, Lee, & Izumiya, 1976).

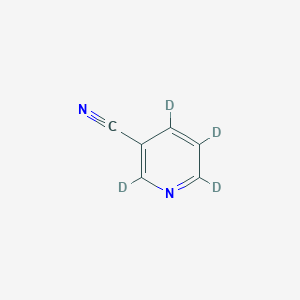

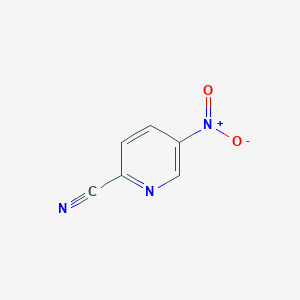

Molecular Structure Analysis

The molecular structure of 2-Amino-3-ethylpentanoic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown how diastereoisomeric molecules form molecular compounds with unique packing and hydrogen bonding patterns, providing insights into the stereochemistry and intermolecular interactions of these compounds (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

Chemical Reactions and Properties

2-Amino-3-ethylpentanoic acid and its derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, the synthesis and characterization of metal(II) complexes with related compounds demonstrate the potential of these amino acids to form complex structures with metal ions, showcasing their chemical versatility (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of 2-Amino-3-ethylpentanoic acid, such as solubility, crystallinity, and melting point, are influenced by its molecular structure. Research into the crystal structure of related amino acids has provided valuable information on the arrangement of molecules in the solid state and how this affects their physical properties (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-ethylpentanoic acid, such as acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding its behavior in chemical reactions. Studies focusing on the reactivity of amino acid derivatives towards specific reagents help elucidate the mechanisms underlying their chemical transformations and the formation of new compounds (Andruszkiewicz & Silverman, 1990).

科学研究应用

肽合成和HIV-蛋白酶检测:2-氨基-3-乙基戊酸用于肽合成,用于特定序列的显色蛋白酶底物。这种应用在检测HIV-蛋白酶活性方面尤为重要,可以在405 nm处进行分光光度测量 (Badalassi et al., 2002)。

蛋白酶抑制剂潜力:与Boc-Ala-Ala-Pro-OH偶联时,2-氨基-3-乙基戊酸可以作为潜在的蛋白酶抑制剂 (Angelastro et al., 1992)。

抑制一氧化氮合酶:与2-氨基-3-乙基戊酸相关的化合物2-氨基-5-(咪唑-1-基)戊酸是各种一氧化氮合酶的有效抑制剂,包括来自大鼠和人类的合酶 (Ulhaq et al., 1998)。

苯丙氨酸尿症(PKU)的潜在治疗:类似2-(甲基氨基)烷基酸的衍生物可能通过抑制苯丙氨酸在大脑中的积累来帮助治疗PKU (Vogel et al., 2013)。

抗真菌和抗肿瘤药物的开发:合成3-氨基-2-甲基戊酸,其中包括类似于2-氨基-3-乙基戊酸的化合物,可能导致新的抗真菌和抗肿瘤药物的开发 (Bates & Gangwar, 1993)。

药物化学中的药物开发:像2-氨基-4-羟基丁酸这样的化合物的立体选择性合成对于新药物和工业产品的开发至关重要 (Hernández等,2017)。

生物测定系统开发:2-氨基-4-酮-3-甲基戊酸,维生素B12拮抗物,已被合成用于生物测定系统 (Perlman et al., 1977)。

抗肿瘤抗生素成分:合成的4-氨基-3-羟基-2-甲基戊酸是抗肿瘤抗生素博来霉素A2的成分 (Giordano et al., 1999)。

酶抑制:与2-氨基-3-乙基戊酸相关的乙酸乙酯2-N-乙酰-3-5-二苯基-5-酮戊酸已显示出作为具有细胞毒活性的酶抑制剂的潜力 (Líns等,2015)。

作用机制

Target of Action

2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline , is a branched-chain amino acid. The primary targets of branched-chain amino acids are the enzymes involved in their metabolism . These enzymes play crucial roles in various biological processes, including protein synthesis and energy production .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. As a branched-chain amino acid, it undergoes transamination, a reversible reaction that converts it into a branched-chain ketoacid . This reaction is catalyzed by the enzyme branched-chain aminotransferase . The branched-chain ketoacid then undergoes oxidative decarboxylation, an irreversible reaction catalyzed by the branched-chain ketoacid dehydrogenase complex . This reaction produces branched-chain acyl-CoA intermediates, which follow separate catabolic pathways .

Biochemical Pathways

The catabolic pathways of branched-chain amino acids play a significant role in energy production. For instance, leucine and isoleucine produce acetyl-CoA, a key molecule in the citric acid cycle . Additionally, isoleucine yields propionyl-CoA, and valine oxidation produces propionyl-CoA, which is converted into methylmalonyl-CoA and succinyl-CoA . These molecules are crucial intermediates in various metabolic pathways.

安全和危害

属性

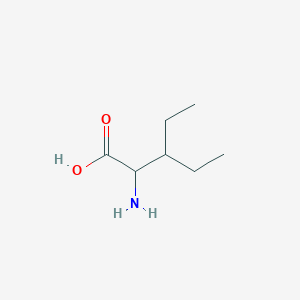

IUPAC Name |

2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333852 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-ethylpentanoic acid | |

CAS RN |

14328-54-2 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。